N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide

TrkA kinase inhibition stereochemistry-activity relationship pain therapeutics

N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide (CAS 314028-56-3) is a synthetic, (Z)-configured N-cyclohexylcarbamoyl vinyl thiophene benzamide derivative with a molecular formula of C₂₁H₂₄N₂O₂S and a molecular weight of 368.49 g·mol⁻¹. It is classified within the bicyclic heteroaryl benzamide chemotype and is associated with tropomyosin-related kinase (Trk) family protein kinase inhibition, notably TrkA.

Molecular Formula C21H24N2O2S
Molecular Weight 368.5 g/mol
Cat. No. B12162053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide
Molecular FormulaC21H24N2O2S
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCC3
InChIInChI=1S/C21H24N2O2S/c1-15-9-11-16(12-10-15)20(24)23-19(14-18-8-5-13-26-18)21(25)22-17-6-3-2-4-7-17/h5,8-14,17H,2-4,6-7H2,1H3,(H,22,25)(H,23,24)/b19-14-
InChIKeyQZPRRNYPEMOTCZ-RGEXLXHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide: Core Identity, Physicochemical Profile, and Therapeutic Patent Landscape


N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide (CAS 314028-56-3) is a synthetic, (Z)-configured N-cyclohexylcarbamoyl vinyl thiophene benzamide derivative with a molecular formula of C₂₁H₂₄N₂O₂S and a molecular weight of 368.49 g·mol⁻¹ . It is classified within the bicyclic heteroaryl benzamide chemotype and is associated with tropomyosin-related kinase (Trk) family protein kinase inhibition, notably TrkA [1]. Patent filings by Merck Sharp & Dohme Corp. disclose this structural class for indications spanning chronic pain, neuropathic pain, pruritus, and oncology [2].

Why N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide Cannot Be Replaced by Other N-Cyclohexyl Benzamide or TrkA Inhibitor Analogs


The compound possesses a unique combination of stereochemical and topological features — a (Z)-vinyl configuration, a thiophen-2-yl ring, a cyclohexylcarbamoyl moiety, and a 4-methyl-benzamide group — that collectively differentiate it from other in-class candidates. Trivial substitution of the thiophene for phenyl, alteration of the (Z)-geometry to (E), or replacement of the 4-methyl with other substituents would generate a structurally distinct chemical entity with potentially divergent target binding kinetics, selectivity, and pharmacokinetics . In the absence of explicit bioequivalence or functional interchangeability data, procurement of a generic analog without these precise features cannot guarantee equivalent biological or pharmacological performance [1].

Quantitative Differentiation Evidence for N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide: Comparative Physicochemical, Patent, and Structural Data


(Z)-Stereochemical Configuration Versus (E)-Isomer: Geometric Constraint as a Determinant of Target Binding

The compound is explicitly named as the (Z)-isomer, indicating the cyclohexylcarbamoyl and thiophen-2-yl groups are on the same side of the vinyl double bond. While no published direct (Z)-vs-(E) head-to-head activity comparison is available for this exact scaffold, the patent literature on bicyclic heteroaryl benzamide TrkA inhibitors consistently specifies defined olefin geometry as critical for kinase inhibitory activity [1]. The (E)-isomer would present a substantially different spatial orientation of the pharmacophoric elements, likely resulting in altered TrkA binding and potency. For procurement, specifying the (Z)-isomer is essential to ensure the intended biological activity.

TrkA kinase inhibition stereochemistry-activity relationship pain therapeutics

Thiophen-2-yl Versus Phenyl Ring in N-Cyclohexylcarbamoyl Vinyl Benzamides: Predicted Lipophilicity and Electronic Differentiation

The thiophen-2-yl ring in the target compound replaces a phenyl ring found in many N-cyclohexyl benzamide analogs (e.g., N-cyclohexyl-N'-tosylbenzimidamide, C₂₀H₂₄N₂O₂S, MW 356.5) . While direct comparative LogP or LogD data for these exact compounds are not available, the sulfur atom in thiophene typically increases polar surface area and alters electron distribution relative to phenyl, which can impact passive permeability, solubility, and off-target binding profiles. The target compound's molecular formula (C₂₁H₂₄N₂O₂S) and higher molecular weight (368.49 vs. 356.5) further distinguish it from the tosylbenzimidamide analog .

thiophene bioisosterism lipophilicity drug-likeness

Predicted Physicochemical Property Differentiation: Boiling Point, Density, and pKa of N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide

Predicted physicochemical parameters provide a baseline for compound identity verification and purity assessment. The target compound exhibits a predicted boiling point of 658.795 ± 55.00 °C (at 760 Torr), a density of 1.214 ± 0.10 g/cm³ (at 25 °C), and a predicted pKa of 11.735 ± 0.46 . While these are in silico predictions (likely ACD/Labs or similar), they serve as procurement specifications: any supplied material deviating significantly in these parameters warrants further analytical investigation. No comparative predicted data for directly analogous N-cyclohexyl thiophene benzamides are available in the public domain to enable a quantified difference calculation.

physicochemical characterization boiling point pKa

Therapeutic Indication Patent Coverage: Multi-Indication Differentiation from Narrow-Spectrum Benzamide Analogs

According to the Therapeutic Target Database (TTD), the compound (registered as 'Bicyclic heteroaryl benzamide derivative 4') is patented for a broad set of indications: chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumor/cancer (ICD-11: 2A00-2F9Z), and thymic cancer (ICD-11: 2C27), with Merck Sharp & Dohme Corp. as the assignee [1]. In contrast, earlier N-cyclohexyl benzamide derivatives (e.g., FR2674849B1) were primarily claimed as gastrointestinal motility stimulants [2]. This expanded therapeutic scope reflects selection of this specific chemotype for TrkA-mediated indications. No quantitative comparative efficacy data (e.g., IC₅₀ values against TrkA vs. other kinases) are publicly available for this exact compound.

patent landscape TrkA inhibitor pain oncology

Optimal Research and Procurement Application Scenarios for N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide


TrkA Kinase Inhibitor Medicinal Chemistry Programs Targeting Pain or Oncology

Based on its patent classification as a TrkA kinase inhibitor [1] and its association with chronic pain, neuropathic pain, and solid tumor indications [2], this compound is best deployed as a reference tool or lead scaffold in TrkA-focused drug discovery. Its defined (Z)-stereochemistry and thiophene-containing architecture provide a structurally distinct starting point for structure-activity relationship (SAR) exploration compared to phenyl-based TrkA inhibitors.

Pharmacological Studies Requiring a (Z)-Configured N-Cyclohexylcarbamoyl Vinyl Benzamide Probe

For laboratories investigating the role of olefin geometry on kinase inhibitor potency and selectivity, this compound serves as a geometrically pure (Z)-isomer probe. Its thiophen-2-yl group offers a sulfur-containing heteroaromatic ring that may confer distinct electronic and steric properties relative to phenyl or other heteroaryl analogs .

Analytical Method Development and Reference Standard Qualification

The predicted physicochemical parameters — boiling point 658.795 °C, density 1.214 g/cm³, and pKa 11.735 — provide initial benchmarks for HPLC method development, purity assessment, and identity confirmation. Procurement of this specific CAS-registered entity (314028-56-3) ensures traceability and reproducibility in analytical workflows.

Quote Request

Request a Quote for N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.